molecular formula C16H17N B026936 1-Benzhydrylazetidine CAS No. 107128-00-7

1-Benzhydrylazetidine

Cat. No.: B026936
CAS No.: 107128-00-7
M. Wt: 223.31 g/mol
InChI Key: AZHWVHNIAGJINK-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidine is a chemical compound with the molecular formula C16H17N. It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring with a benzhydryl group attached. This compound is known for its use as an antiarrhythmic agent .

Preparation Methods

1-Benzhydrylazetidine can be synthesized through various methods. One efficient two-step synthesis involves the reaction of commercially available benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide in isopropanol at approximately 70°C, yielding this compound as a monoacetate salt in 72-84% yield . Another method involves the preparation of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin .

Chemical Reactions Analysis

1-Benzhydrylazetidine undergoes various chemical reactions, including:

Mechanism of Action

The specific mechanism of action for 1-Benzhydrylazetidine as an antiarrhythmic agent is not well-documented. it is likely to involve modulation of ion channels in the heart, similar to other antiarrhythmic agents. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Benzhydrylazetidine can be compared with other azetidine derivatives, such as:

These compounds share the azetidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-benzhydrylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWVHNIAGJINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384381
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107128-00-7
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine
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Synthesis routes and methods I

Procedure details

To A solution of 6.9 kg (50 moles) of potassium carbonate in 7.5 liters of water was added 18.5 liters of 1-butanol, 7.85 kg (50 moles) of 1-bromo-3-chloropropane and 5.18 kg (25 moles) of benzhydrylamine (97% purity with 10% toluene as a residual solvent). The reaction mixture was heated to 100° C. externally with steam and stirred slowly under a nitrogen gas atmosphere overnight. About 12 liters of water was added to the mixture to dissolve some inorganic salt precipitate. The layers were separated and organic layer was distilled under reduced pressure to remove about 18 liters of butanol and water. To the residue was added 1.5 liters of methanol and the resulting mixture was stirred slowly while cooling down to room temperature. The white solid was collected by filtration, rinsed twice with 700 ml portions of methanol and dried in a vacuum oven to give 4.2 kg (75%) of product, m.p. 107°-109° C. The NMR analysis obtained was as follows:
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6.9 kg
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18.5 L
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7.85 kg
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5.18 kg
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7.5 L
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12 L
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75%

Synthesis routes and methods II

Procedure details

Step 1, heating benzhydrylamine and 1-bromo-3-chloropropane in admixture with butanol, water and potassium carbonate to give N-benzhydrylazetidine and separating said N-benzhydrylazetidine therefrom;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthetic route for 3-amino-1-benzhydrylazetidine?

A1: The research presents a streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine from a commercially available precursor, 1-benzhydrylazetidin-3-ol. [, ] This process boasts a high yield (72-84%) and utilizes readily available reagents, making it advantageous for potential large-scale production. []

Q2: Why is 3-amino-1-benzhydrylazetidine of interest to researchers?

A2: While the provided research focuses solely on the synthesis, the title of one paper mentions its use as an intermediate for preparing compounds with antimicrobial activity. [] This suggests 3-amino-1-benzhydrylazetidine could be a valuable building block for novel drugs targeting infectious diseases. Further research is needed to explore its specific applications and effectiveness.

Q3: What future research directions could be explored based on this synthesis?

A3: Several avenues could be explored following this efficient synthesis:

  • Structure-Activity Relationship (SAR) studies: Investigating how modifications to the 3-amino-1-benzhydrylazetidine scaffold affect its antimicrobial activity. [] This could involve introducing different substituents or exploring variations in stereochemistry.

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